REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([CH3:14])[CH:13]=1)[O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[Cl:15][S:16](O)(=[O:18])=[O:17]>>[Cl:15][S:16]([C:13]1[C:12]([CH3:14])=[CH:11][C:4]([O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[CH:3][C:2]=1[CH3:1])(=[O:18])=[O:17]
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Name
|
|
Quantity
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19.4 g
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Type
|
reactant
|
Smiles
|
CC=1C=C(OCC(=O)OC)C=C(C1)C
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Name
|
|
Quantity
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58 g
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Type
|
reactant
|
Smiles
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ClS(=O)(=O)O
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Name
|
ice water
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Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to slowly warm to room temperature
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Type
|
WAIT
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Details
|
After 2 hr
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Duration
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2 h
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Type
|
EXTRACTION
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Details
|
This suspension was extracted with 400 mL of dichloromethane
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Type
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WASH
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Details
|
the organic layer was washed with water
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography (hexanes→dichloromethane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=C(C=C(OCC(=O)OC)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |